2-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorophenyl group, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidine ring. The final step involves the reaction of the thiazolidine derivative with furan-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and furan groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5E)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxythiolan-3-yl)acetamide
- 2-(4-Chlorophenyl)acetamide
Uniqueness
2-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of both a thiazolidine ring and a furan moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H13ClN2O3S2 |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H13ClN2O3S2/c18-12-5-3-11(4-6-12)8-14-16(22)20(17(24)25-14)10-15(21)19-9-13-2-1-7-23-13/h1-8H,9-10H2,(H,19,21)/b14-8+ |
InChI Key |
RZQDOPLBOZXXGD-RIYZIHGNSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=S |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Origin of Product |
United States |
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